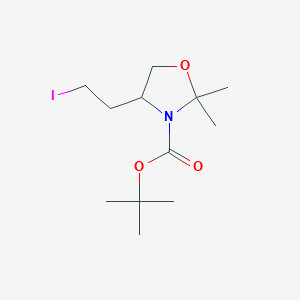![molecular formula C33H42N2O9 B15123851 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester CAS No. 101214-23-7](/img/structure/B15123851.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester: is a derivative of L-glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the esterification of L-glutamic acid using tert-butyl esters. The amino group is then protected using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as Fmoc-OSu .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Ester Hydrolysis: The tert-butyl esters can be hydrolyzed under acidic conditions to yield the free carboxylic acids.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for the hydrolysis of tert-butyl esters.
Major Products:
Fmoc Removal: The major product is the deprotected amino acid.
Ester Hydrolysis: The major product is the free carboxylic acid.
Scientific Research Applications
Chemistry: In chemistry, this compound is widely used in the synthesis of peptides and proteins. The protective groups help in the stepwise construction of peptide chains without unwanted side reactions .
Biology: In biological research, it is used to study protein-protein interactions and enzyme mechanisms. The compound’s ability to form stable peptide bonds makes it valuable in these studies .
Medicine: In medicine, it is used in the development of peptide-based drugs. The protective groups ensure that the peptides are synthesized with high purity and yield, which is crucial for pharmaceutical applications .
Industry: In the industrial sector, it is used in the large-scale synthesis of peptides for various applications, including cosmetics and food additives .
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting during the peptide bond formation. The tert-butyl esters protect the carboxyl groups, ensuring that they do not participate in unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
- L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) ester
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester
- Fmoc-O-tert-butyl-L-glutamic acid
Uniqueness: What sets L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester apart is its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. The combination of Fmoc and tert-butyl groups provides a robust protection strategy that can be selectively removed, allowing for precise control over the synthesis process .
Properties
CAS No. |
101214-23-7 |
|---|---|
Molecular Formula |
C33H42N2O9 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N2O9/c1-32(2,3)43-27(36)17-15-25(29(38)34-26(30(39)40)16-18-28(37)44-33(4,5)6)35-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H,34,38)(H,35,41)(H,39,40)/t25-,26-/m0/s1 |
InChI Key |
RRGBTLGMEGDFEJ-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



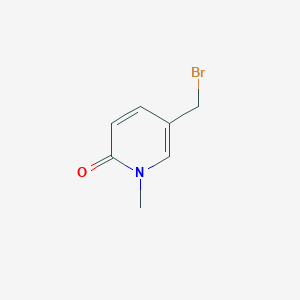
![N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123791.png)
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)

![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)


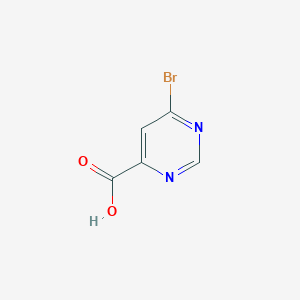
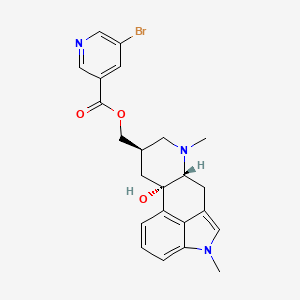
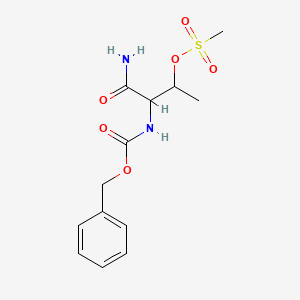
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
